Samarium trihydride
Description
Structure
2D Structure
Properties
IUPAC Name |
samarium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNJOHGWZRPMI-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sm] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4064688 | |
| Record name | Samarium | |
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Molecular Weight |
150.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |
| Record name | Samarium | |
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Boiling Point |
1794 °C | |
| Record name | Samarium, Elemental | |
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Density |
7.52 g cu cm at 25 °C | |
| Record name | Samarium, Elemental | |
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Vapor Pressure |
1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |
| Record name | Samarium, Elemental | |
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Color/Form |
Silvery metal; rhombohedral | |
CAS No. |
13598-53-3, 7440-19-9 | |
| Record name | Samarium hydride (SmH3) | |
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Melting Point |
1072 °C | |
| Record name | Samarium, Elemental | |
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Advanced Synthesis and Preparation Methodologies for Samarium Trihydride
Direct Hydrogenation Techniques for Samarium Trihydride
Direct hydrogenation involves the reaction of samarium metal or its precursors with hydrogen gas. This method can be controlled by adjusting parameters such as pressure and temperature to yield the desired hydride phase.
Controlled Hydrogenation of Samarium Metal and Precursors
The synthesis of this compound can be accomplished by the controlled hydrogenation of high-purity samarium metal. This process requires careful management of reaction conditions to ensure the formation of the trihydride (SmH₃) phase over the dihydride (SmH₂) phase.
High-Pressure Gaseous Hydrogenation Protocols
High-pressure hydrogenation is a common method for synthesizing this compound. By applying elevated hydrogen pressures, the equilibrium of the reaction can be shifted towards the formation of the higher hydride phase.
Pressure and Temperature Ranges : The formation of this compound is favored at hydrogen pressures typically ranging from 10 to 100 bar. Pressures exceeding 50 bar are particularly effective in promoting the formation of the trihydride over the dihydride. The temperature for this process is generally maintained between 200–400°C. While higher temperatures can increase the reaction kinetics, they also pose a risk of decomposition at temperatures above 900°C.
Purity Requirements : To prevent the formation of unwanted byproducts such as oxides or nitrides, it is crucial to use samarium metal with a purity of at least 99.9%.
Structural Transformation : During hydrogenation, samarium undergoes a structural transformation. The rhombohedral structure of metallic samarium changes to a hexagonal structure in the SmH₃-δ phase. colab.ws
A summary of typical high-pressure hydrogenation parameters is provided in the table below.
| Parameter | Value |
| Temperature Range | 200–400°C |
| Hydrogen Pressure | 10–100 bar |
| Samarium Metal Purity | ≥ 99.9% |
Low-Temperature Hydrogenation Approaches
While high temperatures are often employed to accelerate hydrogenation, research has also explored low-temperature approaches for the synthesis of metal hydrides. For instance, in the context of magnesium hydride, doping with catalysts has been shown to reduce the hydrogenation temperature significantly. mdpi.com Some catalytic systems have demonstrated the ability to absorb hydrogen at temperatures as low as room temperature. mdpi.com Although specific research on low-temperature hydrogenation of samarium to form the trihydride is less detailed in the provided context, the principles of using catalysts to lower activation energy could be applicable. For example, manganese-doped magnesium hydride has shown hydrogen absorption at room temperature and significant uptake at 100°C. mdpi.com
Electrochemical Hydrogen Loading in Samarium Thin Films
Electrochemical methods provide an alternative route to synthesize this compound, particularly in the form of thin films. researchgate.net This technique involves the generation of hydrogen at the surface of a samarium film, which then diffuses into the material.
This process is often carried out in an electrolytic solution, such as 1 M KOH, at room temperature. colab.wsresearchgate.netresearchgate.net
Optimization of Current Density for Trihydride Formation
The rate and efficiency of electrochemical hydrogenation are highly dependent on the applied current density. The diffusion coefficients and switching kinetics from the dihydride to the trihydride state are influenced by the current density. researchgate.netresearchgate.net
Effect on Formation : Studies on samarium thin films have shown that the current density affects the formation of the trihydride phase. researchgate.net For example, in one study, the enthalpy of formation for the transition from dihydride to trihydride was calculated at different current densities. researchgate.net
Switching Properties : The speed of the transition between the metallic dihydride and the semiconducting trihydride state can be controlled by the current density. researchgate.net
The table below illustrates the effect of current density on the diffusion coefficient and reciprocal response time for a palladium-capped samarium film. researchgate.net
| Current Density (mA/cm²) | Diffusion Coefficient (cm²/s) | Reciprocal Response Time (s⁻¹) |
| 0.2 | ~1.2 x 10⁻¹⁰ | ~0.002 |
| 0.5 | ~2.0 x 10⁻¹⁰ | ~0.004 |
| 1.0 | ~3.5 x 10⁻¹⁰ | ~0.007 |
| 2.0 | ~6.0 x 10⁻¹⁰ | ~0.012 |
Influence of Palladium Overlayers on Electrochemical Synthesis
A thin overlayer of palladium is often used in the electrochemical synthesis of this compound thin films. colab.wsresearchgate.netresearchgate.netdntb.gov.ua This palladium layer serves several crucial functions:
Catalytic Role : Palladium is an excellent catalyst for the dissociation of hydrogen molecules, facilitating the absorption of hydrogen into the samarium film.
Protection : The palladium layer protects the samarium film from oxidation.
Enhanced Kinetics : The thickness of the palladium overlayer plays a critical role in the speed of the transition between the dihydride and trihydride states. researchgate.netresearchgate.netdntb.gov.ua Studies have shown that varying the thickness of the palladium layer (e.g., 5, 8, 11, and 15 nm) significantly impacts the switching behavior and optical contrast of the samarium hydride film. researchgate.netdntb.gov.ua
For instance, a 55 nm samarium film capped with a 10 nm or 15 nm palladium overlayer exhibits a switch from a metallic, reflective state to a semiconducting, transparent state upon electrochemical hydrogen loading. colab.wsresearchgate.netresearchgate.net This transition corresponds to the formation of the trihydride phase. researchgate.net
Solution-Based Synthesis of this compound Complexes
The formation of this compound complexes in solution offers a versatile route to various hydride materials. The choice of solvent and reaction conditions is paramount to achieving the desired product.
The synthesis of this compound (SmH₃) complexes can be effectively carried out by the hydrogenation of samarium precursors in a suitable solvent like tetrahydrofuran (B95107) (THF). This process typically involves treating a samarium precursor with hydrogen (H₂) gas under controlled conditions. To favor the formation of the trihydride over the dihydride state, elevated pressures are generally required.
Key parameters for this synthesis include:
Solvent: Tetrahydrofuran (THF) is commonly used as it effectively dissolves many organometallic samarium precursors and is relatively stable under the reaction conditions.
Hydrogen Pressure: Pressures in the range of 50–100 bar are often employed to facilitate the complete hydrogenation to the trihydride state.
Precursors: Various samarium compounds can serve as starting materials for this reaction.
Obtaining high-purity this compound is essential for accurate structural determination through techniques like X-ray crystallography. The primary challenge in synthesizing pure SmH₃ is its high reactivity, particularly its sensitivity to oxygen and moisture.
To ensure the synthesis of materials suitable for crystallographic studies, the following strategies are implemented:
Inert Atmosphere: All manipulations must be conducted under a strictly inert atmosphere, typically within a glovebox, to prevent oxidation.
High-Purity Starting Materials: The samarium metal or precursor used must be of high purity (e.g., 99.9%) to avoid the formation of oxide or nitride byproducts.
Purity Verification: After synthesis, the purity of the this compound is confirmed using analytical methods such as X-ray diffraction (XRD) and elemental analysis. XRD is particularly crucial for confirming the crystalline phase and the absence of unwanted secondary phases.
Synthesis from Samarium Precursors in Tetrahydrofuran (THF)
Synthesis of Samarium Monosulfide Utilizing this compound
This compound serves as a valuable reagent in solid-state synthesis for producing other important samarium compounds, such as samarium monosulfide (SmS).
A specific method for preparing semiconductor-grade samarium monosulfide involves a solid-phase reaction between this compound (SmH₃) and samarium sesquisulfide (α-Sm₂S₃). ioffe.ru The synthesis is based on the reaction between powdered forms of the two reactants, which are mixed and heated under vacuum. ioffe.ru
The reaction can be summarized as follows:
Reactants: this compound (SmH₃) and α-Samarium sesquisulfide (α-Sm₂S₃). ioffe.ru
Stoichiometry: The powders are typically mixed in a molar ratio of 1.5:1 of SmH₃ to α-Sm₂S₃. ioffe.ru
The conditions under which the reaction between SmH₃ and Sm₂S₃ is carried out have a significant impact on the structural and electrical properties of the resulting samarium monosulfide. ioffe.ru
| Parameter | Condition | Reference |
|---|---|---|
| Temperature | 1000°C | ioffe.ru |
| Duration | 3 hours | ioffe.ru |
| Atmosphere | Vacuum (< 2.6 · 10⁻³ Pa) | ioffe.ru |
| Molar Ratio (Sm₂S₃:SmH₃) | 1:1.5 | ioffe.ru |
This synthesis method results in SmS polycrystals with a highly defective structure. ioffe.ru This high degree of imperfection leads to distinct physical properties, such as a smaller X-ray coherent scattering region and a higher critical pressure for the semiconductor-to-metal phase transition (0.88 GPa) compared to SmS produced by other methods. ioffe.ru
Reaction Between this compound and Sesquisulfide
Considerations for Air-Sensitive Compound Handling in Synthesis
Samarium compounds, particularly hydrides and organometallics, are highly sensitive to air and moisture. ontosight.aiontosight.ai Their successful synthesis and manipulation require specialized techniques to rigorously exclude atmospheric contaminants. researchgate.net
The primary techniques employed are:
Gloveboxes: These provide an inert atmosphere (typically nitrogen or argon) and are essential for handling solids and performing intricate operations where exposure to air must be completely avoided. researchgate.net
Schlenk Lines and Vacuum Lines: These are used for reactions involving the manipulation of gases and volatile substances. researchgate.net They allow for operations such as solvent transfer, filtration, and crystallization under an inert gas or in a vacuum. Schlenk-line techniques can be combined with Fourier-transform infrared (FTIR) spectroscopy to monitor reactions and the integrity of chemical bonds.
Inert Solvents: Solvents used in reactions must be thoroughly dried and deoxygenated before use.
These methods are crucial for preventing the rapid oxidation and hydrolysis of this compound and its precursors, ensuring the integrity and purity of the synthesized compounds. researchgate.net
Inert-Atmosphere Glovebox Techniques
The synthesis and manipulation of air- and moisture-sensitive compounds like this compound are often performed within an inert-atmosphere glovebox. pitt.edujove.com A glovebox is a sealed chamber filled with a high-purity inert gas, typically nitrogen or argon, where the levels of oxygen and moisture are kept extremely low (often below 1 part per million). jove.com This controlled environment is crucial for preventing the formation of samarium oxides and hydroxides, which can occur when samarium is exposed to air and water. wikipedia.org
Key Features and Procedures:
Inert Gas Circulation: An internal fan circulates the glovebox atmosphere through a catalyst system, which commonly consists of copper to remove oxygen and molecular sieves to absorb water. This continuous purification maintains the inert conditions necessary for handling reactive materials. jove.com
Pressure Regulation: Gloveboxes are equipped with pressure control systems that maintain a slight positive pressure relative to the external atmosphere. This prevents the ingress of air through any microscopic leaks. The pressure can be regulated automatically or manually. pitt.edu
Antechamber: Materials and equipment are introduced into and removed from the glovebox via an antechamber, which can be evacuated and refilled with the inert gas multiple times to eliminate atmospheric contaminants before the inner door to the main chamber is opened. kindle-tech.com
Manipulation: All experimental procedures, such as weighing reagents, transferring materials, and setting up reactions, are carried out using gloves that are sealed to the ports on the glovebox walls, allowing for dexterity while maintaining the integrity of the inert atmosphere. jove.com
The use of a glovebox is indispensable for post-synthesis handling of this compound, ensuring its purity is maintained for subsequent characterization and application.
Schlenk-Line Techniques for Hydrogen Bonding Integrity
For certain synthetic steps and manipulations where a glovebox may be impractical or for an added layer of atmospheric control, Schlenk-line techniques are employed. A Schlenk line is a dual-manifold apparatus that provides a ready supply of both inert gas and vacuum to one or more reaction flasks. pitt.eduschlenklinesurvivalguide.com This technique is particularly valuable for reactions involving gases and for the careful handling of air-sensitive reagents and solvents.
The integrity of hydrogen bonding in metal hydrides is critical to their properties, and Schlenk-line techniques help preserve this by rigorously excluding moisture. The process often involves cycles of evacuating the reaction flask to remove air and then refilling it with a high-purity inert gas. kindle-tech.com
Core Components and Operations:
Dual Manifold: One manifold is connected to a source of purified inert gas (e.g., argon or nitrogen), while the other is connected to a high-vacuum pump, with a cold trap in between to protect the pump from corrosive vapors. schlenklinesurvivalguide.com
Schlenk Flasks: These are specialized round-bottom flasks with a sidearm containing a stopcock or Teflon tap, allowing for easy connection to the Schlenk line. pitt.edu
Solvent Purification: Schlenk lines are often used in conjunction with systems for purifying and drying solvents, which traditionally involved distillation from desiccants like metal hydrides but now more commonly utilize solvent purification systems (SPS). schlenklinesurvivalguide.comschlenklinesurvivalguide.com
Cannula Transfer: Air-sensitive liquids and solutions are transferred between flasks using a cannula, a long, thin stainless-steel tube, under a positive pressure of inert gas to prevent atmospheric contamination. pitt.edu
For the synthesis of this compound, a Schlenk line can be used to control the introduction of hydrogen gas into a reaction mixture containing a samarium precursor. For instance, trihydride complexes can be synthesized by treating samarium precursors with H₂ gas in a solvent like tetrahydrofuran (THF) under pressure. The Schlenk line facilitates the necessary purging of the system with inert gas before the introduction of hydrogen and allows for the maintenance of an inert atmosphere throughout the reaction.
Computational and Theoretical Investigations of Samarium Trihydride
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in predicting and explaining the behavior of samarium trihydride. These ab-initio methods, which rely on the fundamental laws of quantum mechanics without empirical parameters, have been employed to study the structural and magnetic phase transitions of SmHₓ (x=1, 2, 3). aip.org Both non-spin polarized and spin-polarized calculations have been performed to understand the compound's properties at normal and high pressures. researchgate.net Such computational approaches have proven effective in determining ground-state parameters like lattice constants and bulk modulus, which show good agreement with available experimental data. aip.orgiaea.org
Theoretical studies have focused on predicting the structural stability of different polymorphs of this compound, primarily the hexagonal and cubic phases. At ambient pressure, SmH₃ typically adopts a hexagonal structure (space group P3̅c1). However, under high pressure, a reversible structural phase transformation to a cubic phase (space group Fm3̅m) has been observed and predicted. researchgate.netresearchgate.netresearchgate.net Ab initio calculations have been used to systematically study the relative stabilities of different hexagonal and cubic structures, with some studies suggesting the P63cm structure as the most stable hexagonal form by comparing total energies. iaea.org
To accurately predict the formation energies and thus the stability of the hexagonal versus cubic phases, various exchange-correlation functionals within DFT are utilized. The Local Density Approximation (LDA) is one such functional. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are also employed to improve the accuracy of these predictions. quora.com While LDA and Generalized Gradient Approximations (GGAs) are computationally less intensive, hybrid functionals can provide more accurate total energy estimates by better describing the exchange-correlation energy. quora.comnih.gov The choice of functional can influence the predicted stability, with different functionals sometimes yielding different ground-state magnetic orders. mdpi.com
Phonon dispersion analysis is a critical computational tool for assessing the dynamic stability of crystal structures. The presence of imaginary frequencies (soft modes) in the phonon dispersion curves indicates a dynamic instability, suggesting that the structure is not stable and will tend to distort to a different configuration. For this compound, phonon dispersion analysis has been used to identify such instabilities, for instance, in the cubic phases under certain conditions. This analysis is performed using methods like Density Functional Perturbation Theory (DFPT). materialsproject.org The absence of imaginary frequencies in the phonon spectra across the Brillouin zone indicates that a particular structure is dynamically stable at a given pressure. aps.org
The Electron Localization Function (ELF) provides a way to visualize and analyze chemical bonding in materials. aps.orgq-chem.com It is a measure of electron localization, with values close to 1 indicating high localization, typical of covalent bonds and lone pairs. q-chem.com In the context of this compound, ELF maps have been used to understand the bonding characteristics. These maps have revealed hydrogen-induced Peierls-like distortions in the hexagonal systems, offering insights into the nature of the chemical bonds within the crystal lattice.
Computational studies have consistently predicted that this compound undergoes phase transitions under the application of high pressure. researchgate.netiaea.org
At ambient pressure, this compound is found to be stable in a ferromagnetic state. aip.orgresearchgate.net However, first-principles calculations predict a pressure-induced magnetic phase transition. As pressure increases, the ferromagnetic ordering is quenched, leading to a nonmagnetic phase. aip.orgresearchgate.net For SmH₃, this ferromagnetic to nonmagnetic transition is predicted to occur at a pressure of 81 GPa. aip.orgresearchgate.net This phenomenon is attributed to the pressure-induced broadening of the 3d valence bands, which diminishes the effects of Coulomb correlations responsible for magnetism. anl.gov
Local Density Approximation (LDA) and Hybrid Functionals
Prediction of Pressure-Induced Phase Transitions
Dynamical Mean-Field Theory (DMFT) and Many-Body Effects
Dynamical Mean-Field Theory (DMFT) is a powerful method for analyzing the electronic structure of materials with strong electron correlations, where traditional methods like Density Functional Theory (DFT) may not be sufficient. In materials containing elements with partially filled f-orbitals, such as samarium, the strong repulsive Coulomb interactions between electrons necessitate a more advanced treatment. DMFT addresses this by mapping the complex many-body problem of the crystal lattice onto a solvable local problem, known as an impurity model, which accounts for local electron correlations. This approach has been combined with DFT (DFT+DMFT) to provide a more accurate description of samarium hydrides under extreme pressure. researchgate.netarxiv.org
Theoretical studies have employed a combination of first-principles methods, namely DFT and DMFT, to investigate the significant many-body correlations in samarium hydrides. researchgate.netarxiv.org In a notable study, researchers performed random structure searches across a wide range of pressures to identify stable stoichiometries of samarium hydrides. researchgate.netarxiv.org This computational exploration focused on various samarium hydride compositions at pressures around 200 GPa. researchgate.netarxiv.org The use of DMFT was crucial for exploring the effects of strong electron correlations originating from the samarium atoms, which significantly influence the material's electronic properties and phase stability at such high pressures. researchgate.net
The potential for superconductivity in samarium hydrides has been computationally evaluated, focusing on the electron-phonon coupling (EPC) mechanism. arxiv.orgresearcher.life This mechanism is a primary driver of conventional superconductivity in many materials, including high-pressure hydrides. researchgate.netarxiv.org Theoretical investigations for samarium hydrides have reported on electron and phonon dispersions and densities of states to assess the conditions for superconductivity. arxiv.org Specifically, these studies evaluated the possibility of electron-phonon driven superconductivity in predicted stable high-pressure phases, ultimately investigating the potential for low critical temperatures (Tc) at 200 GPa. arxiv.org The properties of such superhydrides are often well-described by the Migdal-Eliashberg theory of strong electron-phonon interaction. researchgate.net
The electronic properties of samarium compounds are heavily influenced by the behavior of samarium's 4f electrons. arxiv.org These electrons are strongly correlated, and their corresponding states are often located near the Fermi level. arxiv.org The inclusion of many-body effects through DMFT is essential for accurately capturing the physics of these f-electrons. researchgate.net
DFT+DMFT calculations performed on high-pressure phases of samarium hydride, such as SmH2 in the P6/mmm space group at 200 GPa, provide insight into the density of states (DOS) at the Fermi level. researchgate.net These calculations show that DMFT corrections, which account for dynamic correlations beyond the static mean-field approximation of DFT+U, are significant. researchgate.net Parameters such as the Hubbard U and Hund's coupling J play a crucial role in these corrections. researchgate.net The results indicate that a full-fledged charge self-consistent DMFT calculation can increase the density of states of both Samarium 4f and Hydrogen 1s orbitals near the Fermi level compared to simpler approximations. researchgate.net In some strongly correlated systems, increasing the Coulomb interaction U can shift the f-states away from the Fermi level, suppressing their spectral weight and influencing phenomena like metal-insulator transitions. arxiv.orgarxiv.org This interplay determines the metallic or insulating character and the potential for superconductivity.
Evaluation of Electron-Phonon Driven Superconductivity
Molecular Dynamics Simulations under Hydrostatic Pressure
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. valencelabs.com This technique allows for the investigation of material properties under specific conditions, such as high pressure and temperature. valencelabs.comresearchgate.net For this compound, molecular dynamics simulations have been used to predict its behavior under hydrostatic pressure.
Specifically, simulations conducted in a pressure range of 0–10 GPa have been used to predict phase transitions and the existence of metastable states in SmH₃. In this type of simulation, an isotropic hydrostatic pressure is applied to a model of the material's nanocrystallite to observe its structural response. This computational approach provides valuable insights into the structural stability and potential phase transformations of this compound under compression, which is difficult to observe directly through experimental means.
Advanced Characterization Techniques for Samarium Trihydride
Structural Characterization
Unraveling the precise atomic arrangement within the samarium trihydride lattice is accomplished through powerful diffraction techniques.
X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction
X-ray diffraction is a cornerstone technique for identifying crystalline phases and determining their lattice structures. The use of synchrotron radiation, which provides high-energy, high-intensity, and tunable X-ray beams, further enhances the quality and resolution of diffraction data, enabling detailed analysis of materials like SmH₃. wikipedia.orgcenmed.com This is particularly useful for examining structural changes in response to factors like small concentrations of dopants or applied pressure. cenmed.com In-situ XRD analysis is also critical for monitoring phase transitions as they occur. americanelements.com
XRD analysis confirms that this compound can be synthesized from samarium dihydride (SmH₂) and that it typically possesses a hexagonal crystal structure at ambient conditions. americanelements.comfishersci.no Glancing angle X-ray diffraction (GAXRD) studies on samarium films electrochemically loaded with hydrogen identified a hexagonal structure for the resulting SmH₃₋δ film. fishersci.no A detailed study using neutron diffraction, a complementary technique, identified the ambient pressure structure of the deuterated analogue, SmD₃, as a tysonite-type hexagonal lattice belonging to the P-3c1 space group. wikipedia.org
Table 1: Reported Lattice Parameters for Hexagonal Samarium Hydride/Deuteride (B1239839)
| Compound | Method | a (Å) | c (Å) | Space Group | Source(s) |
|---|---|---|---|---|---|
| SmH₃₋δ | GAXRD | 3.775 | 6.743 | - | fishersci.no |
| SmD₃ | Neutron Diffraction | 6.539 | 6.767 | P-3c1 | wikipedia.org |
The behavior of this compound under extreme pressure has been investigated using diamond anvil cells coupled with X-ray diffraction. These studies reveal that SmH₃ undergoes a reversible structural phase transformation when subjected to high pressures. nih.gov At ambient pressure, it exists in a hexagonal form, but as pressure is increased up to 30 GPa, it transitions to a cubic phase. This hexagonal-to-cubic phase transition is a characteristic behavior observed in a number of other rare-earth trihydrides. The lattice parameters of this high-pressure cubic phase and the associated changes in volume at the transition point have been determined from these experiments.
Phase Identification and Lattice Parameter Determination
Neutron Diffraction Studies
While XRD is powerful, neutron diffraction is exceptionally critical for the study of metal hydrides. americanelements.com Due to its high sensitivity to light elements, it can precisely determine the positions of hydrogen (or its isotope, deuterium) atoms within the crystal lattice, which is difficult to achieve with X-rays. wikipedia.org
A significant challenge in studying samarium compounds with neutrons is the extremely high neutron absorption cross-section of naturally occurring samarium, which is almost entirely due to the 149Sm isotope. wikipedia.org This obstacle can be overcome by using samples enriched with the 154Sm isotope, which has a much lower neutron absorption, or by carefully selecting the neutron wavelength and employing specialized double-walled sample holders. wikipedia.org
A neutron powder diffraction study on samarium deuteride (SmD₃), used as a proxy for the hydride, provided detailed structural insights. wikipedia.org
Key Findings from Neutron Diffraction of SmD₃:
Crystal Structure: Confirmed a tysonite-type structure. wikipedia.org
Deuterium (B1214612) Positions: Revealed three distinct, independently ordered deuterium atom sites within the lattice. wikipedia.org
Coordination: The deuterium atoms exhibit trigonal-planar, trigonal-pyramidal, and tetrahedral coordination environments with the samarium atoms. wikipedia.org
Bond Lengths: The Sm-D bond lengths were determined to be in the range of 220(1) pm to 258(1) pm. wikipedia.org
Table 2: Crystallographic Data for Samarium Deuteride (SmD₃) from Neutron Diffraction
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Trigonal (Hexagonal) | wikipedia.org |
| Space Group | P-3c1 | wikipedia.org |
| Lattice Parameter (a) | 6.539(1) Å | wikipedia.org |
| Lattice Parameter (c) | 6.767(2) Å | wikipedia.org |
| Sm-D Bond Lengths | 2.20 - 2.58 Å | wikipedia.org |
Spectroscopic Characterization
Spectroscopic methods probe the energy levels and bonding within a material, offering complementary information to diffraction techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding
Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive technique used to investigate chemical bonds and intermolecular interactions, such as hydrogen bonding. The fundamental principle is that the formation of a hydrogen bond alters the vibrational frequency of the involved chemical bonds, leading to a measurable shift in the absorption bands of the infrared spectrum. This makes FTIR a valuable tool for monitoring the integrity of hydrogen bonding in materials like this compound. americanelements.com
For this compound, the stretching vibration of the samarium-hydrogen bond (ν(Sm-H)) serves as a direct spectroscopic marker. This absorption band has been identified at a frequency of 1120 cm⁻¹, providing a clear signal for analyzing the state of hydrogen bonding within the compound. americanelements.com
Raman Spectroscopy for Pressure-Induced Phase Transformations
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, which are sensitive to changes in crystal structure. In the study of this compound (SmH₃), this method is particularly valuable for observing phase transformations induced by high pressure.
High-pressure Raman spectroscopy studies are typically conducted using a diamond anvil cell (DAC), which can generate extreme pressures on a small sample. researchgate.netunige.ch For rare-earth trihydrides like SmH₃, these studies have revealed significant changes in their crystal structure under compression. researchgate.net Research on this compound has shown that it undergoes a reversible structural phase transformation from a hexagonal to a cubic phase at high pressures. researchgate.net This transition was observed during experiments conducted at room temperature with pressures up to 30 GPa. researchgate.net
A general observation in the high-pressure Raman studies of rare-earth trihydrides is a significant decrease in the intensity of the Raman signal, or Raman activity, as the material approaches its structural phase transition point. researchgate.net This phenomenon is also expected in SmH₃ and can indicate the onset of metallization. researchgate.net The pressure at which these transitions occur can be influenced by the experimental conditions; for instance, the use of a pressure-transmitting medium like argon is crucial for obtaining accurate results by ensuring a quasi-hydrostatic environment and minimizing deviatoric stresses. researchgate.net
The table below summarizes the findings from high-pressure studies on this compound.
| Property | Observation | Pressure | Reference |
| Structural Phase Transition | Hexagonal to Cubic | Up to 30 GPa | researchgate.net |
| Magnetic Phase Transition | Ferromagnetic to Non-magnetic | ~81 GPa | researchgate.net |
UV-Vis Absorption Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that probes the electronic structure of materials by measuring the absorption of light in the UV and visible regions of theelectromagnetic spectrum. ubbcluj.rouu.nl When a molecule or solid absorbs photons of a specific energy, electrons are promoted from a lower energy state (typically the ground state) to a higher energy excited state. ubbcluj.ro The resulting spectrum provides insights into the electronic transitions and can be used to determine properties such as the material's band gap. uu.nl
For a solid material like this compound, UV-Vis spectroscopy can provide information about its electronic band structure. The absorption of photons corresponds to the excitation of electrons from the valence band to the conduction band. The energy at which significant absorption begins—the absorption edge—can be used to estimate the optical band gap of the material.
According to the Franck-Condon principle, electronic transitions occur on a much faster timescale than nuclear motion, meaning the atoms are effectively frozen in place during the transition. ubbcluj.ro In solid-state samples at room temperature, the individual vibrational and rotational fine structures are often broadened due to intermolecular interactions and thermal effects, resulting in broad absorption bands rather than sharp lines. ubbcluj.ro While specific experimental UV-Vis spectra for this compound are not widely detailed in the literature, the technique remains a fundamental tool for characterizing the electronic properties of such hydride materials.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. fu-berlin.de It is an essential tool for the analysis of air-sensitive compounds like this compound, where surface oxidation and contamination are critical concerns.
In an XPS experiment, the sample is irradiated with a beam of X-rays (commonly from Al Kα or Mg Kα sources), which causes the emission of core-level electrons. fu-berlin.de The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and its specific chemical environment, allowing for unambiguous elemental identification and chemical state analysis. ntu.edu.tw
For this compound, XPS analysis would focus on the core-level spectra of samarium and hydrogen, although detecting hydrogen is not practical with standard XPS. The primary XPS region for samarium is the Sm 3d orbital. thermofisher.com This region exhibits a characteristic spin-orbit splitting into two peaks, Sm 3d₅/₂ and Sm 3d₃/₂. researchgate.net The precise binding energies of these peaks can confirm the presence of samarium and help determine its oxidation state (e.g., Sm³⁺). researchgate.net For instance, studies on samarium oxide nanoparticles have used the position and shape of the Sm 3d peaks to confirm the Sm³⁺ state. researchgate.net This capability is crucial for verifying the successful synthesis of SmH₃ and ensuring the absence of surface oxides (like Sm₂O₃) or other impurities. fu-berlin.de
The table below shows the primary XPS signals for elemental samarium.
| Element | Orbital | Binding Energy (eV) approx. |
| Samarium (Sm) | 3d₅/₂ | ~1083 |
| Samarium (Sm) | 3d₃/₂ | ~1110 |
Note: Binding energies are approximate and can shift based on chemical state and instrument calibration. researchgate.net
Magnetic Characterization
Magnetic Properties and Phase Transitions
The magnetic properties of this compound are of significant interest, stemming from the complex magnetic behavior of the samarium element itself and its compounds. The magnetic nature of samarium compounds is largely determined by the electronic configuration of the samarium ion, which can exist in different valence states, primarily the magnetic Sm³⁺ and non-magnetic Sm²⁺ states. esrf.fr The Sm³⁺ ion is a Kramers ion, which means it must have at least a doubly degenerate ground state in the absence of a magnetic field, often leading to long-range magnetic ordering. esrf.fr
While elemental samarium is paramagnetic at room temperature and transitions to an antiferromagnetic state upon cooling to 14.8 K, theoretical studies based on ab-initio calculations predict a different behavior for this compound. researchgate.netwikipedia.org These calculations indicate that SmH₃ is stable in a ferromagnetic state at normal pressure. researchgate.net
Furthermore, these theoretical investigations predict a pressure-induced magnetic phase transition. At a pressure of approximately 81 GPa, this compound is expected to transition from its ferromagnetic state to a non-magnetic state. researchgate.net This quenching of ferromagnetism at high pressure represents a fundamental change in the electronic and magnetic structure of the material. researchgate.net
Thermal Analysis
Thermogravimetric Analysis (TGA) in Inert Atmosphere
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. celignis.com It is a crucial method for determining the thermal stability and decomposition profile of materials like this compound.
Given that this compound is an air-sensitive compound, TGA must be performed in an inert atmosphere, such as flowing nitrogen (N₂) or argon (Ar), to prevent oxidation during heating. celignis.com The analysis involves heating a small quantity of the material on a precision balance according to a controlled temperature program (e.g., a constant heating ramp of 5-10°C/min). researchgate.net
A typical TGA curve for a metal hydride like SmH₃ would display the percentage of weight loss on the y-axis against temperature on the x-axis. The curve would be expected to show a stable baseline at lower temperatures, followed by one or more steps of weight loss at higher temperatures. These weight loss steps correspond to the decomposition of the trihydride, where it releases hydrogen gas. For SmH₃, one might expect a multi-step decomposition, potentially transitioning from SmH₃ to SmH₂ and finally to Sm metal, with each step corresponding to a distinct weight loss at a specific temperature range.
The data is often presented alongside its first derivative, known as the Derivative Thermogravimetric (DTG) curve. The DTG curve plots the rate of mass change and shows peaks at the temperatures where the mass loss is most rapid, allowing for a more precise identification of the decomposition temperatures. celignis.com
Electrochemical Characterization
Electrochemical methods are instrumental in probing the transition between samarium dihydride (SmH₂) and this compound (SmH₃). These analyses are typically performed in an electrochemical cell, often using an alkaline electrolyte like potassium hydroxide (B78521) (KOH), with the samarium hydride thin film acting as the working electrode. chalmers.semdpi.commdpi.com
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of materials. mdpi.com By cycling the potential of the samarium hydride electrode and measuring the resulting current, one can identify the potentials at which the oxidation and reduction reactions corresponding to the SmH₂/SmH₃ transition occur.
A typical cyclic voltammogram for a hydride-forming metal exhibits characteristic current peaks. chalmers.seresearchgate.net During the cathodic scan (sweeping to more negative potentials), a reduction peak appears, which corresponds to the absorption of hydrogen into the material, driving the transition from the dihydride to the trihydride phase. In the reverse anodic scan (sweeping to more positive potentials), an oxidation peak is observed, corresponding to the desorption of hydrogen as the trihydride reverts to the dihydride.
The key parameters derived from a CV curve are the peak potentials (anodic and cathodic) and peak currents. The separation between the anodic and cathodic peak potentials (ΔEₚ) provides information about the electrochemical reversibility of the reaction. researchgate.netscience.gov A small peak separation is indicative of a fast and reversible process. The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a stable, reversible system where the product of the forward scan is fully consumed in the reverse scan. science.gov The scan rate dependence of the peak currents helps in determining whether the process is diffusion-controlled or surface-confined. researchgate.net
While specific cyclic voltammograms for the SmH₂ to SmH₃ transition are not widely available in the literature, studies on similar rare-earth hydride systems demonstrate that CV is a fundamental tool for identifying the potentials required to trigger the phase transition and for assessing the electrochemical stability and kinetics of the hydrogenation and dehydrogenation processes. mdpi.comresearchgate.net For instance, in magnesium-palladium thin films, CV clearly identifies the potential below which hydride formation is initiated. mdpi.com Studies on the electrochemical reduction of samarium ions in molten salts also utilize cyclic voltammetry to determine redox potentials and diffusion coefficients of the ions in the electrolyte.
Galvanostatic loading is an electrochemical technique where a constant current is applied to the samarium hydride electrode, and the resulting change in potential is monitored over time. mdpi.com This method is particularly effective for determining the diffusion coefficient of hydrogen within the samarium hydride lattice and for studying the kinetics of the phase transition. mdpi.com The technique is often referred to as the Galvanostatic Intermittent Titration Technique (GITT) when performed with intermittent current pulses followed by relaxation periods. mdpi.com
During a galvanostatic loading experiment, the potential of the electrode changes as the concentration of hydrogen in the film increases. Plateaus in the potential-time curve indicate phase transitions, such as the conversion of SmH₂ to SmH₃. mdpi.com By analyzing the transient potential response during and after the current pulse, the chemical diffusion coefficient of hydrogen can be calculated.
Research on palladium-capped samarium thin films has demonstrated a clear relationship between the applied current density and the hydrogen diffusion coefficient. mdpi.comresearchgate.net As the current density is increased, the rate of hydrogen loading is forced, which in turn affects the diffusion kinetics. The diffusion coefficient of hydrogen in the samarium film was found to increase with higher applied current densities. mdpi.comresearchgate.net This suggests that the kinetics of the transformation from the dihydride to the trihydride state can be controlled by the loading current. mdpi.com
The following table summarizes research findings on the effect of applied current density on the diffusion coefficient of hydrogen in a 55 nm thick palladium-capped samarium film during electrochemical loading. mdpi.comresearchgate.net
| Applied Current Density (mA/cm²) | Hydrogen Diffusion Coefficient (cm²/s) |
| 0.20 | 9.9 x 10⁻¹⁰ |
| 2.04 | 11.0 x 10⁻¹⁰ |
This interactive table is based on data sourced from Kumar and Malhotra (2007). mdpi.comresearchgate.net
These findings highlight that higher current densities not only accelerate the hydrogenation process but also enhance the diffusion of hydrogen within the material. mdpi.comresearchgate.net The switching time between the metallic dihydride state and the semiconducting trihydride state is also inversely dependent on the current density, with faster switching observed at higher currents. researchgate.net Galvanostatic experiments are therefore crucial for quantifying the kinetic parameters that govern the performance of this compound in various applications.
Catalytic Applications and Mechanistic Studies of Samarium Trihydride Systems
Samarium Trihydride as a Reducing Agent in Organic Synthesis
This compound serves as a potent reducing agent, capable of transferring hydrogen to various organic substrates. This property is central to its application in facilitating hydrogenation reactions under inert atmospheric conditions.
SmH₃ is employed in the hydrogenation of unsaturated organic compounds. It effectively reduces substrates such as alkenes and ketones. For instance, research has demonstrated that SmH₃ can facilitate the hydrogenation of ethylene (B1197577) to ethane (B1197151) at 150°C, achieving an 85% conversion efficiency. This reactivity highlights its role in converting unsaturated hydrocarbons to their saturated counterparts.
The process of catalytic hydrogenation involves the addition of hydrogen across a double or triple bond. libretexts.org While this reaction is thermodynamically favorable, it requires a catalyst to proceed at a practical rate. libretexts.orglibretexts.org Metal catalysts like this compound provide a surface for the reaction, adsorbing both the hydrogen gas and the alkene substrate. libretexts.orgstanford.edu This proximity allows for the sequential transfer of hydrogen atoms to the unsaturated bond, resulting in the saturated product. libretexts.org
The fundamental mechanism of this compound's action as a reducing agent involves its capacity to donate or accept hydrogen atoms. This versatility allows it to participate in various redox reactions. In the context of hydrogenation, SmH₃ transfers its hydrogen atoms to a substrate.
The general mechanism for heterogeneous catalytic hydrogenation begins with the adsorption and cleavage of the H-H bond in hydrogen gas (H₂) on the surface of the metal catalyst. libretexts.org The alkene is also adsorbed onto the catalyst surface. libretexts.org Subsequently, a stepwise transfer of two hydrogen atoms from the catalyst surface to the alkene occurs, leading to the formation of the corresponding alkane. libretexts.org Because both hydrogen atoms are delivered from the same surface of the catalyst, this process typically results in syn-addition, where both hydrogens add to the same face of the double bond. libretexts.org
Facilitating Hydrogenation Reactions
This compound as a Catalyst in Chemical Reactions
Beyond its role as a stoichiometric reagent, this compound also functions as a catalyst, enhancing the rates and influencing the selectivity of various chemical reactions.
The catalytic use of samarium compounds can significantly improve reaction outcomes. Doping samarium onto fluorapatite (B74983) (FAp), for example, enriches the Lewis acidic centers on the catalyst's surface. mdpi.com This modification generates more active sites, which can enhance catalytic performance in organic transformations. mdpi.com The presence of both acidic and basic sites on the surface of such catalysts provides multiple pathways for reactions to occur. mdpi.com
In broader terms, the choice of catalyst can be critical for selectivity. For instance, in the hydrogenation of alkynes, specific catalysts like Lindlar's catalyst (palladium on barium sulfate, poisoned with quinoline) are used to stop the reaction at the alkene stage, preventing further reduction to the alkane. youtube.com This demonstrates how catalyst formulation can direct the selectivity of a hydrogenation reaction.
While much of the literature on samarium-mediated reductions focuses on samarium(II) iodide (SmI₂), the principles extend to hydride complexes. wikipedia.orgwikipedia.orgapexmolecular.com Catalytic systems often involve the in situ regeneration of the active samarium species. For example, Sm(III) precursors can be reduced to the active Sm(II) state, which then participates in the catalytic cycle. scitechdaily.com
A study on a samarium(III) complex with glycine (B1666218) and 2,2-bipyridine ligands demonstrated catalytic activity in the hydrogenation of 1-hexene (B165129) in a biphasic system, achieving a 37.5% conversion under optimized conditions. scispace.comresearchgate.net This highlights the potential of samarium complexes in catalytic hydrogenation.
The ligand environment surrounding the samarium metal center has a profound impact on its catalytic activity and reactivity. The choice of ligands can alter the reducing power and stereoselectivity of the samarium complex. tdl.org
Recent research has focused on developing sophisticated ligand systems to improve the efficiency of samarium catalysis. In 2024, a breakthrough was reported involving a 9,10-diphenylanthracene (B110198) (DPA)-substituted bidentate phosphine (B1218219) oxide ligand. scitechdaily.comacs.org This "visible-light antenna" ligand coordinates to a more stable and easier-to-handle samarium(III) precursor. scitechdaily.com Upon irradiation with visible light, the ligand facilitates the reduction of Sm(III) to the active Sm(II) species, which then drives the catalytic transformation. scitechdaily.comacs.org This system dramatically reduced the required amount of samarium to just 1–2 mol% and was successfully applied to various reactions, including carbon-carbon bond formation and cleavage. scitechdaily.comacs.org
Furthermore, studies on heterobimetallic trihydride complexes containing samarium and aluminum, supported by bis-tris(pyrazolyl)borate ligands, have shown that the reactivity is influenced by the cooperative nature of the two different metal centers. nih.gov The synthesis of a divalent samarium(II) hydrido complex, stabilized by a bulky penta-arylcyclopentadienyl ligand, was recently achieved. rsc.org This complex demonstrated multi-electron redox reactivity, underscoring how the ligand framework enables the isolation and unique reactivity of highly reactive species like Sm(II) hydrides. rsc.org These findings illustrate that the strategic design of ligands is crucial for tuning and enhancing the catalytic properties of samarium hydride systems.
Catalytic Hydrogenation Activity of this compound Complexes
Stabilization of Intermediate Hydride Species
In the realm of lanthanide chemistry, the stabilization of reactive intermediates like hydrides is crucial for controlling catalytic processes. Molecular lanthanide hydrides, particularly those in the divalent state, are highly reactive and prone to decomposition. Their isolation and characterization are challenging, often requiring the use of sterically demanding ligands to prevent undesired side reactions and facilitate study. rsc.org
For instance, bulky ancillary ligands such as ketiminates, amidinates, and large cyclopentadienyl (B1206354) systems have been employed to kinetically stabilize lanthanide hydride complexes. rsc.orgrsc.org These ligands create a protective coordination sphere around the metal center, preventing aggregation and allowing for the characterization of discrete hydride species. rsc.org A recently synthesized dimeric divalent samarium hydrido complex, [(CpAr5)SmII(μ-H)(DABCO)]₂ (where CpAr5 is a super-bulky penta-arylcyclopentadienyl ligand), exemplifies such stabilization. This complex was isolated from the hydrogenolysis of a samarium(II) alkyl precursor and demonstrates multi-electron redox reactivity. rsc.org The stabilization of such species is key to understanding their fundamental reactivity, including hydride insertion and reduction processes, which are foundational steps in many catalytic cycles. rsc.org
Comparison with Other Samarium-Based Catalysts (e.g., SmI₂)
Samarium's catalytic activity is profoundly influenced by its oxidation state. Samarium is most stable in the +3 oxidation state, as found in this compound (SmH₃) and samarium(III) triflate (Sm(OTf)₃). organic-chemistry.orgmdpi.com However, the divalent state, particularly in the form of samarium(II) iodide (SmI₂), serves as a powerful single-electron reducing agent, making it a cornerstone of modern organic synthesis. mdpi.comsciencedaily.comapexmolecular.com
The primary distinction lies in their mode of action. SmH₃ typically acts as a hydride (H⁻) donor for hydrogenation reactions. In contrast, SmI₂ is a potent single-electron transfer (SET) agent. It donates an electron to a substrate to form a radical anion intermediate, initiating a cascade of reactions. mdpi.comnih.gov The vast majority of complex reductive couplings and cyclizations catalyzed by samarium systems rely on the Sm(II)/Sm(III) redox couple, with SmI₂ being the most extensively studied and utilized catalyst. apexmolecular.comrsc.org
Single-Electron Transfer (SET) Reductions
Single-electron transfer is the hallmark of SmI₂ reactivity. sciencedaily.commsesupplies.com As a one-electron reductant, SmI₂ can reduce a wide array of functional groups by transferring an electron to the substrate's low-lying molecular orbital. nih.govwikipedia.org This process generates a radical anion intermediate, which can then undergo further transformations. nih.gov
The mechanism for the reduction of a carbonyl compound, for example, involves the formation of a ketyl radical. nih.govrsc.org This highly reactive species can then participate in various subsequent reactions, including dimerization (pinacol coupling), intramolecular cyclization, or further reduction to an organosamarium species. nih.govrsc.org The reactivity and selectivity of SmI₂ in SET processes can be finely tuned by additives. Lewis basic solvents like hexamethylphosphoramide (B148902) (HMPA) can enhance the reduction potential of SmI₂, making it a stronger reductant. mdpi.comwikipedia.org This tunability allows for precise control over complex chemical transformations. rsc.org While other lanthanide hydrides can participate in redox reactions, the extensive and well-documented field of SET catalysis in organic synthesis is predominantly the domain of SmI₂. rsc.orgresearchgate.net
Reductive C-C Bond Formation and Functional Group Reductions
The utility of SmI₂ as a SET reagent is powerfully demonstrated in its application to reductive carbon-carbon bond formation and the reduction of various functional groups. rsc.org These reactions often proceed with high chemoselectivity and stereoselectivity under mild conditions. mdpi.comrsc.org
Key applications include:
Pinacol (B44631) Coupling: The reductive coupling of aldehydes and ketones to form 1,2-diols is a classic transformation mediated by SmI₂. mdpi.comscitechdaily.com
Ketyl-Olefin Coupling: SmI₂ can catalyze the intramolecular reductive coupling of a ketone with an alkene, leading to the formation of functionalized carbocycles. This is a powerful method for constructing five- and six-membered rings. rsc.orgacs.org
Functional Group Reduction: SmI₂ is capable of reducing a wide range of functional groups that are often resistant to other reducing agents. This includes the reduction of α-functionalized carbonyl compounds, alkyl halides, and nitro compounds. rsc.orgwikipedia.orggu.se
The following table summarizes selected findings on SmI₂-mediated reductive couplings.
Catalytic Turnover Mechanisms
A significant challenge in samarium-mediated reductive catalysis has been the stoichiometric use of the reagent. apexmolecular.com Since the active Sm(II) species is oxidized to the stable Sm(III) state during the reaction, catalytic turnover requires an efficient method to regenerate Sm(II). nih.govresearchgate.net This is particularly difficult when the Sm(III) is bound to an oxygen atom, as in a samarium alkoxide, due to the high strength of the Sm(III)-O bond. researchgate.net Recent advances have led to viable strategies for achieving catalytic turnover.
A key breakthrough in achieving catalytic turnover is the use of a protonolysis strategy. nih.govresearchgate.net This approach focuses on cleaving the robust Sm(III)–alkoxide bond that forms after the reduction of a carbonyl substrate. researchgate.net By selecting an appropriate Brønsted acid, the alkoxide ligand can be protonated and released from the samarium center. nih.gov The resulting Sm(III) salt can then be reduced back to the active Sm(II) state by a terminal reductant, such as zinc powder or an applied electrochemical potential. caltech.edu
This strategy has enabled the development of samarium-catalyzed intermolecular reductive cross-couplings of ketones and acrylates. researchgate.net The choice of a non-coordinating proton source is critical to prevent the formation of stable Sm(III)-hydroxide or -alkoxide sinks that would inhibit catalyst regeneration. nih.govacs.org This method provides a generalizable pathway for reductive samarium (electro)catalysis. nih.govresearchgate.net
An innovative approach to samarium catalysis involves the use of "visible-light antenna" ligands. sciencedaily.commsesupplies.comsfa-oxford.com This method allows for the use of stable and easy-to-handle Sm(III) compounds as catalyst precursors. sciencedaily.comscitechdaily.com The antenna ligand, typically a molecule with a chromophore like 9,10-diphenylanthracene (DPA), coordinates to the Sm(III) center. sciencedaily.commsesupplies.com
Upon irradiation with visible light (e.g., blue light), the antenna ligand absorbs a photon and enters an excited state. From this state, it transfers an electron to the coordinated Sm(III) ion, reducing it to the catalytically active Sm(II) state. sciencedaily.comnih.govacs.org This in-situ generation of Sm(II) under mild conditions allows for catalytic amounts (e.g., 1-2 mol%) of the samarium precursor to be used. msesupplies.comscitechdaily.com This photocatalytic system has been successfully applied to various transformations, including pinacol couplings, C-O bond cleavage, and ketyl-olefin couplings, using a mild organic amine as a sacrificial reductant to regenerate the antenna ligand and close the catalytic cycle. scitechdaily.comnih.govacs.org
The following table highlights key findings from research on visible-light-driven samarium catalysis.
Protonolysis Strategy for Turnover
Specific Catalytic Reaction Types
Pinacol Coupling Reactions
The pinacol coupling reaction, a reductive coupling of carbonyl compounds to form 1,2-diols, is a cornerstone of carbon-carbon bond formation. Samarium-mediated versions of this reaction are well-established, with samarium(II) iodide being the most prominently featured reagent. mdpi.com Mechanistic studies suggest that the reaction proceeds through the formation of ketyl radical anions generated by single-electron transfer from the samarium(II) species. mdpi.com There are currently no specific research findings or data tables in the scientific literature that describe the use of this compound as a catalyst for pinacol coupling reactions.
Reductive Cross-Coupling Reactions
Reductive cross-coupling reactions, which join two different electrophiles, are a powerful tool in synthesis. Samarium(II) iodide has been effectively employed in the reductive cross-coupling of various carbonyl compounds and imines. organic-chemistry.org These reactions often proceed with high chemoselectivity and stereoselectivity. Despite the known reducing properties of hydrides, there is no available scientific literature detailing the application or mechanistic study of this compound in catalyzing reductive cross-coupling reactions between aldehydes and ketones.
Catalytic Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is of immense importance in medicinal and materials chemistry. Samarium-based catalysts, particularly samarium(III) triflate [Sm(OTf)₃], have been shown to be effective in promoting the synthesis of various heterocycles, such as benzoxazoles, benzothiazoles, and imidazoles. organic-chemistry.org These reactions typically proceed through Lewis acid catalysis. The role of this compound in the catalytic synthesis of heterocyclic compounds has not been reported, and thus no research findings or data are available for this specific application.
High Pressure Research on Samarium Trihydride and Superconductivity
Pressure-Induced Structural Phase Transformations
Under high pressure, samarium trihydride undergoes significant changes in its crystal structure, a phenomenon that is crucial for understanding its physical properties.
At ambient pressure, this compound typically exists in a hexagonal crystal structure. However, high-pressure studies utilizing diamond anvil cells have demonstrated a reversible structural phase transformation from this hexagonal phase to a cubic phase. researchgate.net This transition is a common feature among many lanthanide trihydrides. researchgate.net Ab initio calculations predict this pressure-induced structural transition in SmH₃. researchgate.net The transition from a hexagonal to a cubic structure is a key area of investigation, with in-situ X-ray diffraction revealing a two-step mechanism involving surface adsorption of hydrogen followed by lattice diffusion and structural rearrangement.
The pressure-induced hexagonal-to-cubic phase transition observed in this compound is not an isolated phenomenon. It follows a trend observed in other lanthanide trihydrides such as those of gadolinium, holmium, and lutetium. researchgate.net Systematic studies on various lanthanide trihydrides (REH₃ where RE = Sm, Gd, Tb, Dy, Ho, Er, Tm, and Lu) have affirmed the structural transition from hexagonal to cubic under pressure. iaea.org For instance, lutetium trihydride (LuH₃) transitions from a trigonal (P3c1) structure to a cubic (Fm-3m) structure at approximately 11.5 GPa. aip.org Similarly, dysprosium trihydride (DyH₃) is predicted to transform to a cubic phase at around 35 GPa. utexas.edu The transition pressure in these materials shows an inverse relationship with the ionic radius of the rare earth atom. utexas.edu This systematic behavior underscores a common underlying mechanism, likely related to the repulsive interactions between hydrogen atoms, which play a significant role in the structural transition. iaea.org
Hexagonal to Cubic Phase Transition
Search for High-Temperature Superconductivity in Lanthanide Hydrides
The quest for room-temperature superconductivity has driven intensive research into hydrogen-rich materials under high pressure. cam.ac.uk Lanthanide hydrides, in particular, are considered promising candidates. frontiersin.org
While experimental testing of samarium hydrides at high pressures for superconductivity is still pending, theoretical studies offer valuable insights. arxiv.org Computational predictions using random structure searches have explored various stoichiometries of samarium hydrides at pressures around 200 GPa. arxiv.orgresearchgate.net These studies have proposed stable phases such as SmH₂ with a layered hexagonal structure and SmH₆ with a hydrogen clathrate structure. arxiv.org However, initial evaluations of electron-phonon driven superconductivity in these predicted phases suggest low critical temperatures at 200 GPa. arxiv.org
A key feature in the high-temperature superconductivity of many rare earth hydrides is the formation of hydrogen clathrate structures. cam.ac.uknih.gov These are cage-like structures formed by hydrogen atoms that encapsulate a rare earth metal atom. cam.ac.ukresearchgate.net The emergence of these unusual hydrogen cages, with stoichiometries like H₂₄, H₂₉, and H₃₂, is closely associated with high-temperature superconductivity. cam.ac.ukresearchgate.net In these structures, the hydrogen atoms are weakly covalently bonded to each other. cam.ac.ukresearchgate.net The stability of these clathrate structures is often enhanced by charge transfer from the metal atom to the hydrogen cage. iphy.ac.cn For example, CeH₉ features a clathrate-like structure with H₂₉ cages surrounding cerium atoms. frontiersin.org Similarly, YH₁₀ is predicted to have a Y atom within an H₃₂ cage and is theorized to be a potential room-temperature superconductor. cam.ac.uk
The mechanism behind superconductivity in these hydrides is believed to be conventional, driven by strong electron-phonon coupling (EPC). cam.ac.ukfrontiersin.org A high critical temperature (Tc) is associated with a large H-derived electronic density of states at the Fermi level and strong EPC. cam.ac.uknih.gov This strong coupling is often related to the stretching and rocking motions of hydrogen atoms within the clathrate cages. cam.ac.ukresearchgate.net The high phonon frequencies provided by the light hydrogen atoms are crucial for achieving a high Tc. oup.com Theoretical models, such as the Allen-Dynes modified McMillan equation, are used to predict the Tc based on the calculated EPC strength. nih.gov For many lanthanide polyhydrides, a strong EPC arises from the significant contribution of hydrogen s-orbitals to the electronic states near the Fermi level. frontiersin.org
Future Research Directions and Emerging Applications
Exploration of New Synthesis Pathways and Green Chemistry Approaches
Current research into the synthesis of samarin trihydride often involves methods like direct hydrogenation of samarium metal at elevated temperatures (200–400°C) and pressures (10–100 bar). Future efforts are increasingly focused on developing more sustainable and environmentally friendly synthesis routes, aligning with the principles of green chemistry. mdpi.com This involves exploring alternative solvents, reducing energy consumption, and minimizing the use of hazardous reagents. mdpi.comrsc.org The goal is to create pathways that are not only efficient in producing high-purity samarium trihydride but also have a reduced environmental footprint. mdpi.comresearchgate.net One approach being investigated is the use of electrochemical hydrogen loading, which can be performed under ambient conditions. researchgate.net The development of green chemistry approaches aims to replace toxic reagents and reduce energy usage in chemical processes. rsc.org
Advanced Computational Modeling for Predictive Materials Design
Computational modeling is becoming an indispensable tool in materials science, offering the ability to predict material properties and guide experimental work. frontiersin.orgtaylorfrancis.com For this compound, advanced computational strategies are being employed to predict structural stability, such as comparing the formation energies of its hexagonal and cubic polymorphs using methods like local density approximation (LDA) and hybrid functionals. These models are crucial for understanding the complex interactions within the material and for designing new materials with desired characteristics. frontiersin.orgnih.gov Computational approaches can analyze large, complex datasets to help design and select ideal material formulations, thereby reducing experimental time and resources. nih.gov
To accelerate the discovery of new materials and formulations, high-throughput screening (HTS) combined with machine learning (ML) is a powerful emerging strategy. mdpi.comsciopen.comrsc.org This approach allows for the rapid computational evaluation of a vast number of potential material compositions and structures. mdpi.com For instance, ML algorithms can be trained on existing experimental and computational data to predict the properties of novel samarium-based hydrides or to identify optimal synthesis conditions. nih.govresearchgate.net By establishing a relationship between a material's microstructure and its performance, these techniques can quickly identify promising candidates for specific applications, significantly minimizing the time and materials required in the early stages of discovery. mdpi.comnih.gov
Investigation of this compound in Ternary Hydride Oxides
There is a growing interest in incorporating this compound into more complex material systems, such as ternary hydride oxides. researchgate.net These heteroanionic materials, containing both hydride (H⁻) and oxide (O²⁻) ions, offer a platform for creating new functionalities that are not present in the binary hydride alone. researchgate.netscispace.com The study of samarium in these mixed-anion compounds, like SmHO, opens up possibilities for novel electronic and optical properties. researchgate.net The synthesis of these materials often involves solid-state reactions between rare-earth oxides and hydrides at high temperatures. researchgate.netmdpi.com
Ternary hydride oxides containing samarium are being investigated for their potential as solid-state hydride ion conductors. rsc.org Hydride-ion conductors are of great interest for applications such as solid electrolytes in batteries and electrochemical reactors due to the strong reducing nature of the H⁻ ion. rsc.orgims.ac.jp Research on related K₂NiF₄-type oxyhydrides has shown a strong correlation between the size of the cation and the activation energy for H⁻ conduction, providing a design strategy for enhancing conductivity. rsc.org
Furthermore, the incorporation of samarium ions into host lattices, including oxides and oxyhydrides, is known to produce characteristic luminescence. nih.govacs.org The trivalent samarium ion (Sm³⁺) exhibits emission peaks in the visible spectrum, typically with a strong orange-red emission. nih.govacs.orgresearchgate.netresearchgate.net The investigation of these luminescence properties in samarium-containing hydride oxides could lead to the development of new phosphors and optical materials. researchgate.netnih.gov The emission intensity can be influenced by the samarium concentration and the local crystal structure. nih.govacs.org
Development of this compound-Based Smart Materials
Smart materials, which can change their properties in response to external stimuli, represent a key area for future applications of this compound. linknovate.comkit.eduresearchgate.net The ability of SmH₃ to reversibly change its optical and electrical properties upon hydrogenation and dehydrogenation makes it a prime candidate for such applications. researchgate.net This responsiveness allows for the creation of dynamic and adaptive systems. researchgate.net
One of the most promising applications of this compound is in switchable mirrors and electrochromic devices. researchgate.netgoogle.com Thin films of samarium, when coated with a catalytic layer like palladium, can transition from a reflective metallic state (dihydride) to a transparent semiconducting state (trihydride) upon exposure to hydrogen. researchgate.netresearchgate.netcolab.ws This transition can be controlled electrochemically, for example, in an alkaline solution. researchgate.netresearchgate.net
This switchable mirror effect is the basis for developing electrochromic devices, which can modulate the transmission of light in response to an electrical voltage. lboro.ac.ukmdpi.comrsc.org Such devices have potential applications in smart windows for energy-efficient buildings, anti-glare mirrors for automobiles, and information displays. researchgate.netresearchgate.netlboro.ac.uk The reversible change in transparency between the dihydride and trihydride states suggests that samarium hydride films could be used as optical shutters or hydrogen sensors. researchgate.netcolab.ws
Exploration of Other Potential Applications beyond Catalysis and Hydrogen Storage
Biological and Biomedical Research (e.g., Biological Imaging)
The investigation of this compound (SmH₃) in the realm of biological and biomedical research, particularly for applications such as biological imaging, represents a nascent and largely theoretical field of study. While direct research on SmH₃ for these purposes is not extensively documented, the known properties of samarium and its compounds suggest potential avenues for future exploration.
Samarium, as a lanthanide, possesses paramagnetic properties that are of interest for magnetic resonance imaging (MRI). brieflands.com Gadolinium-based contrast agents are the most common, but research into other lanthanides, including samarium, is ongoing. userapi.comwikipedia.org The paramagnetic nature of samarium could theoretically be harnessed in the form of this compound nanoparticles to serve as a contrast agent, potentially offering different relaxation properties compared to existing agents.
Furthermore, the radioactive isotope samarium-153 (B1220927) is utilized in nuclear medicine for therapeutic applications. nanorh.com While this is distinct from this compound, it highlights the biocompatibility and utility of samarium isotopes in medical contexts. Nanoparticles containing samarium have been explored for their potential in both drug delivery and imaging, suggesting that nano-formulations of this compound could be a future research direction. brieflands.comnanorh.com
Research into samarium-based metal-organic framework nanoparticles has demonstrated their potential for polychromatic-photoluminescence, which is promising for fluorescence bio-imaging. mdpi.comnih.gov These studies show that samarium compounds can be engineered to emit light across a broad spectrum, from UV to near-infrared (NIR), when excited by different light sources. mdpi.comnih.gov This raises the possibility that this compound, if appropriately functionalized or integrated into a nanoparticle system, could be explored for its luminescent properties in biological imaging.
The development of lanthanide-based nanomaterials for biomedical applications is a rapidly advancing field, with a focus on creating biocompatible and target-specific agents for imaging and therapy. nih.govnih.gov Although current research predominantly features samarium oxides and other complexes, the fundamental properties of the samarium atom suggest that this compound could be a candidate for similar applications, pending further investigation into its synthesis in a biocompatible form and its behavior in biological systems.
Q & A
Basic: What are the established synthesis protocols for samarium trihydride, and how are intermediates characterized?
This compound is typically synthesized via direct hydrogenation of samarium metal under controlled temperature and pressure. Hydrogen gas (H₂) is introduced in a tetrahydrofuran (THF) solvent system, enabling the formation of trihydride intermediates. Key characterization steps include:
- ¹H NMR spectroscopy to identify hydride signals (e.g., δ -18.15 ppm and -11.76 ppm for Ir trihydride analogs, indicating distinct hydrogen environments) .
- X-ray diffraction (XRD) to confirm crystallographic structure and octahedral geometry, as demonstrated in iridium trihydride systems .
- Neutron diffraction to resolve hydrogen positions in the lattice, critical for distinguishing between cubic and hexagonal phases .
Basic: How do researchers distinguish between monohydride, dihydride, and trihydride phases in samarium hydrides?
Phase identification relies on spectroscopic and structural techniques:
- Infrared (IR) spectroscopy detects H–H stretching modes in dihydrogen complexes (e.g., η²-H₂ ligands in non-classical hydrides) .
- Solid-state NMR differentiates hydride environments (e.g., chemical shifts for terminal vs. bridging hydrides) .
- Pressure-dependent XRD reveals phase transitions under high-pressure conditions, such as hexagonal-to-cubic structural changes observed in rare-earth trihydrides .
Advanced: What computational methods are used to predict the stability of this compound under high-pressure conditions?
Density functional theory (DFT) simulations are critical for modeling stability:
- Enthalpy calculations compare trihydride and tetrahydride phases under varying pressures (e.g., ZrH₄ stability at 4 GPa vs. TiH₃ requiring >15 GPa) .
- Band structure analysis identifies electronic instabilities, such as semimetallic behavior in hexagonal YH₃ due to Peierls-like distortions .
- Phonon dispersion studies assess dynamical stability to rule out metastable phases .
Advanced: How do researchers resolve discrepancies between experimental and theoretical data for trihydride systems?
Conflicts (e.g., unexpected spectral features or stability predictions) are addressed via:
- Hybrid experimental-computational workflows : Re-examining synthesis conditions (e.g., H₂ pressure, solvent purity) and refining DFT parameters (e.g., van der Waals corrections) .
- Synchrotron-based techniques : High-resolution XRD and X-ray absorption spectroscopy (XAS) validate hydrogen-induced lattice distortions inferred from theory .
- Isotopic substitution : Neutron diffraction with deuterated analogs clarifies hydrogen positions in disputed models .
Advanced: What mechanistic insights guide the use of this compound in catalytic hydrogenation?
Trihydrides act as catalysts in reversible H₂ activation, informed by studies on Ir-PNP complexes:
- Deprotonation pathways : Base strength (e.g., KOH vs. triethanolamine) influences the rate-determining step (dearomatization vs. hydrogenolysis) .
- Operando spectroscopy : Real-time monitoring of hydride intermediates during CO₂ hydrogenation reveals active species .
- Kinetic isotope effects (KIE) : Deuterated substrates test H–H bond cleavage mechanisms .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis?
- Detailed experimental logs : Document H₂ pressure, temperature ramps, and solvent degassing protocols .
- Supporting Information (SI) : Report crystallographic data (CCDC codes), NMR raw files, and purity assays (e.g., elemental analysis) .
- Peer validation : Independent replication by collaborators using shared protocols .
Advanced: How does hydrogen occupancy in this compound lattices influence electronic properties?
- Hydrogen displacement modeling : DFT simulations show that Peierls-like distortions in hexagonal YH₃ reduce symmetry, creating overlapping electron-hole pockets .
- Magnetic susceptibility measurements : Correlate hydride content with changes in samarium’s 4f-electron behavior .
Basic: What safety protocols are essential when handling this compound?
- Controlled atmosphere : Use gloveboxes (Ar/N₂) to prevent pyrophoric reactions with moisture or O₂ .
- Pressure monitoring : Hydrogenation reactors must include pressure relief valves for exothermic H₂ uptake .
Advanced: How do interfacial effects in nanocomposites impact this compound’s hydrogen storage capacity?
- Surface doping studies : Introduce carbon scaffolds or transition metals (e.g., Nb) to enhance H₂ adsorption kinetics .
- In situ TEM : Observe hydrogen spillover at samarium-metal interfaces under operando conditions .
Advanced: What role do ligand environments play in stabilizing this compound complexes?
- Spectator ligand design : Bulky phosphine ligands (e.g., PCy₃) prevent aggregation and stabilize reactive hydrides .
- Ligand K-edge XAS : Probe electron donation from ligands to samarium, affecting H₂ binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
